molecular formula C20H39NO2 B14707643 N-hexadecyl-3-oxobutanamide CAS No. 21073-96-1

N-hexadecyl-3-oxobutanamide

Cat. No.: B14707643
CAS No.: 21073-96-1
M. Wt: 325.5 g/mol
InChI Key: NDSQLYUWCXRSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexadecyl-3-oxobutanamide is a β-ketoamide derivative characterized by a 16-carbon alkyl chain (hexadecyl group) attached to the nitrogen atom of a 3-oxobutanamide backbone. Its molecular formula is C₂₀H₃₉NO₂, with a molecular weight of 329.53 g/mol.

Properties

CAS No.

21073-96-1

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

N-hexadecyl-3-oxobutanamide

InChI

InChI=1S/C20H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20(23)18-19(2)22/h3-18H2,1-2H3,(H,21,23)

InChI Key

NDSQLYUWCXRSCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexadecyl-3-oxobutanamide can be synthesized through the condensation of ethyl acetoacetate with cetylamine in boiling p-xylene . The reaction involves the formation of an amide bond between the acetoacetate and the amine, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-hexadecyl-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hexadecyl-3-oxobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexadecyl-3-oxobutanamide involves its interaction with lipid bilayers due to its amphiphilic properties. The long hexadecyl chain allows it to embed within lipid membranes, while the 3-oxo group can participate in hydrogen bonding and other interactions. These properties make it effective in altering membrane dynamics and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-hexadecyl-3-oxobutanamide, a systematic comparison with structurally related β-ketoamides is provided below. Key parameters include molecular structure, synthesis yields, spectroscopic properties, and functional attributes.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Alkyl Chain Length Functional Groups Melting Point (°C) Yield (%) Key Spectroscopic Data (¹H-NMR, δ ppm)
This compound C₂₀H₃₉NO₂ C16 β-ketoamide, alkyl Not reported Inferred Not available
N-Butyl-3-oxobutanamide C₈H₁₅NO₂ C4 β-ketoamide, alkyl Not reported 89% Data not provided
N-(2-Methylphenyl)-3-oxobutanamide C₁₁H₁₃NO₂ N/A (aromatic) β-ketoamide, aromatic Not reported Not reported 8.08 (s, 1H, H-Ph), 2.34 (s, 3H, CH₃-Ph)
N-Methyl-3-oxobutanamide C₅H₉NO₂ C1 β-ketoamide, methyl Not reported Not reported 2.97 (d, 3H, CH₃-N), 2.32 (s, 3H, -CH₃)
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide C₃₇H₇₅NO₄ C16 (branched) Amide, hydroxyl, ether 69–77 Not reported IR: 3300 cm⁻¹ (O-H), 1615 cm⁻¹ (C=O)

Key Findings:

Structural Influence on Physicochemical Properties :

  • Alkyl Chain Length : this compound’s long C16 chain enhances hydrophobicity compared to shorter-chain analogues like N-butyl-3-oxobutanamide (C4), which may reduce aqueous solubility but improve compatibility with lipid-based matrices .
  • Aromatic vs. Alkyl Substituents : N-(2-Methylphenyl)-3-oxobutanamide exhibits aromatic substitution, leading to distinct electronic effects (e.g., resonance stabilization of the β-ketoamide group) and altered NMR shifts (δ 8.08 ppm for aromatic protons) .

The branched amide N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide demonstrates higher complexity in synthesis due to multiple functional groups (hydroxyl, ether), reflected in its stringent purity criteria (e.g., heavy metal limits) .

Spectroscopic Signatures: β-Ketoamide protons in N-methyl derivatives resonate at δ 2.32–2.97 ppm, while aromatic analogues show distinct peaks at δ 7–8 ppm . Infrared spectroscopy (IR) of hydroxyl-containing analogues (e.g., ) confirms O-H stretching at 3300 cm⁻¹, absent in non-hydroxylated β-ketoamides.

Thermal and Functional Behavior :

  • Melting points for branched amides (e.g., 69–77°C in ) are higher than those of linear alkyl β-ketoamides, likely due to hydrogen bonding from hydroxyl groups.

Research Implications and Gaps

  • This compound is understudied compared to shorter-chain or aromatic analogues. Further research is needed to characterize its melting point, solubility, and applications in surfactants or drug delivery systems.
  • Comparative studies suggest that alkyl chain length and substituent type critically influence reactivity and functionality, guiding the design of β-ketoamides for targeted industrial or pharmaceutical uses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.